N-phenyl-2-phenyliminoindol-3-amine
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Overview
Description
N-phenyl-2-phenyliminoindol-3-amine is a complex organic compound with the molecular formula C20H15N3 and a molecular weight of 297.35 g/mol . This compound is characterized by its indole core structure, which is a significant heterocyclic system in natural products and drugs . The indole nucleus is known for its aromatic properties and is found in many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-phenyliminoindol-3-amine typically involves the reaction of 2-phenylindole with primary aromatic amines. This reaction can be facilitated by various reagents such as N-chlorobenzotriazole, N-chloroisatin, or lead tetra-acetate . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-phenyliminoindol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The indole nucleus allows for electrophilic substitution reactions, which can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-phenyl-2-phenyliminoindol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-phenyl-2-phenyliminoindol-3-amine involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, which can modulate different biological processes . The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-phenyl-2-phenyliminoindol-3-amine is unique due to its specific indole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for certain receptors and can undergo a wider range of chemical reactions .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for the synthesis of complex organic molecules and the development of new therapeutic agents.
Properties
CAS No. |
54234-12-7 |
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Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-phenyl-3-phenyliminoindol-2-amine |
InChI |
InChI=1S/C20H15N3/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)23-20(19)22-16-11-5-2-6-12-16/h1-14H,(H,21,22,23) |
InChI Key |
LABGTOMLTAIIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C2=NC4=CC=CC=C4 |
Origin of Product |
United States |
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